Butyl stearate
Overview
Description
Butyl stearate, also known as butyl octadecanoate, is a fatty acid ester derived from stearic acid and butanol. It is commonly used in the cosmetic and personal care industry due to its emollient properties, which help to soften and smooth the skin. This compound is a colorless to pale yellow liquid or waxy solid with the chemical formula C({22})H({44})O(_{2}) .
Mechanism of Action
Target of Action
Butyl stearate, a fatty acid ester formed from the esterification of stearic acid with butanol , primarily targets materials in various industrial applications. It is widely utilized in research and industrial applications due to its role as a plasticizer, lubricant, and release agent . In the cosmetic industry, it acts as a skin conditioning and lubricating agent .
Mode of Action
The mechanism of action of this compound primarily involves the reduction of friction and enhancement of flexibility in materials . In the cosmetic industry, it forms a non-greasy coating on the skin to trap moisture and protect the surface from harsh environmental damage .
Biochemical Pathways
Its incorporation into polymer matrices can significantly alter the thermal and mechanical properties of plastics, improving their flexibility and durability .
Pharmacokinetics
It is known that this compound is a fatty acid ester, which has application in cosmetics, personal care products, and as an emollient in food industries .
Result of Action
The result of this compound’s action is the improvement of material properties in various applications. In materials science research, it is found to improve the flexibility and durability of plastics . In the cosmetic industry, it deeply nourishes the skin to alleviate dryness and flakiness .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the cosmetic industry, the efficacy of this compound as a skin conditioning and lubricating agent can be affected by the skin’s moisture level . In industrial applications, the stability of this compound can be influenced by temperature and other environmental conditions .
Biochemical Analysis
Biochemical Properties
Butyl stearate is synthesized via esterification between stearic acid and butanol using an acid catalyst . The reaction substitutes the hydroxyl group of butanol with the carboxyl group of stearic acid, forming the ester bond . This process is conducted under controlled conditions to ensure high yield and purity .
Cellular Effects
In the cosmetic and personal care industry, this compound acts as a skin conditioning and lubricating agent that deeply nourishes the skin to elevate dryness and flakiness . It forms a non-greasy coating on the skin to trap moisture and protect the surface from harsh environmental damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl stearate is synthesized through an esterification reaction between stearic acid and butanol. This reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under controlled conditions, often involving heating and reflux to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the esterification reaction is conducted in a reaction kettle where stearic acid, butanol, and concentrated sulfuric acid are added sequentially. The mixture is heated to boiling while stirring, and the water formed during the reaction is continuously removed using an oil-water separator. After the reaction is complete, the product is washed, distilled to remove any remaining solvent, and refined to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Butyl stearate primarily undergoes hydrolysis reactions, which can be catalyzed by either acids or bases.
Common Reagents and Conditions:
Acidic Hydrolysis: In the presence of a strong acid catalyst and excess water, this compound is hydrolyzed to produce stearic acid and butanol.
Basic Hydrolysis (Saponification): When treated with a strong base such as sodium hydroxide, this compound undergoes saponification to yield sodium stearate (a soap) and butanol.
Major Products:
Acidic Hydrolysis: Stearic acid and butanol.
Basic Hydrolysis: Sodium stearate and butanol.
Scientific Research Applications
Butyl stearate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: It is used as an emollient, plasticizer, and viscosity-controlling agent in products like lotions, creams, and nail varnishes .
Lubricants and Additives: this compound serves as a lubricant and lubricant additive in various industrial applications .
Plasticizers: It is used as a plasticizer in the production of polymer inclusion membranes (PIMs), enhancing their mechanical and thermal properties .
Food Industry: this compound is used as a synthetic flavoring agent in food products .
Comparison with Similar Compounds
Isopropyl Myristate: Another fatty acid ester used as an emollient and lubricant in cosmetics.
Ethylhexyl Palmitate: Used as a skin conditioning agent and emollient.
Octyldodecanol: A fatty alcohol used for its emollient properties in personal care products .
Uniqueness of Butyl Stearate: this compound is unique due to its low viscosity and excellent spreadability, making it particularly suitable for use in formulations where a smooth, non-greasy texture is desired. Its stability and non-toxic nature also make it a preferred choice in various applications .
Properties
IUPAC Name |
butyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBTUVJTXULMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027013 | |
Record name | Butyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; m[ = 19.5-20 deg C; [Hawley] Solid or colorless or very pale liquid (above 20 deg C); mp = 27 deg C; [HSDB] Odorless oily liquid; mp approximately 23 deg C; [MSDSonline], Solid, colourless, waxy solid, odourless or with a faintly fatty odour | |
Record name | Octadecanoic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | n-Butyl stearate | |
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Record name | Butyl octadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |
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Record name | Butyl stearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/640/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
343 °C, 343.00 °C. @ 25.00 mm Hg | |
Record name | N-BUTYL STEARATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Butyl octadecanoate | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
320 °F (160 °C) (CLOSED CUP) | |
Record name | N-BUTYL STEARATE | |
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Solubility |
Insoluble in water; soluble in ethanol; very soluble in acetone, SOL IN MINERAL OR VEGETABLE OILS, SOLUBILITY IN WATER: 0.29% @ 25 °C, 1.7 mg/mL at 25 °C | |
Record name | N-BUTYL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Butyl octadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.854 @ 25 °C/4 °C, 0.855-0.875 | |
Record name | N-BUTYL STEARATE | |
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Record name | Butyl stearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/640/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
11.4 (AIR= 1) | |
Record name | N-BUTYL STEARATE | |
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Vapor Pressure |
0.0000058 [mmHg], 5.80X10-6 mm Hg @ 25 °C | |
Record name | n-Butyl stearate | |
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Color/Form |
Crystals from alcohol, propanol, or ether, WAXY OR OILY (ABOVE 20 °C), COLORLESS OR VERY PALE YELLOW LIQUID ABOVE 20 °C | |
CAS No. |
123-95-5, 68154-28-9 | |
Record name | Butyl stearate | |
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Melting Point |
27 °C, 27.5 °C | |
Record name | N-BUTYL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Butyl octadecanoate | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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